molecular formula C33H37N5O5S B2355598 4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 394229-16-4

4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2355598
CAS RN: 394229-16-4
M. Wt: 615.75
InChI Key: FYDSQSMRFMPWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C33H37N5O5S and its molecular weight is 615.75. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Reactions and Heterocyclic Synthesis

Studies on nucleophilic reactions involving similar heterocyclic compounds highlight the potential for synthesizing diverse heterocyclic structures. For example, research on 3-benzenesulfonyloxyalloxazine and its analogs with nucleophilic reagents has led to the synthesis of various heterocyclic compounds, including 4-carboxy-s-triazolo[4,3-a]quinoxalines and their derivatives (Hamby & Bauer, 1987). Such reactions are pivotal in the development of new heterocyclic compounds with potential applications in medicinal chemistry and material science.

Quinoxaline Derivatives and Anticancer Activity

Quinoxaline derivatives have been extensively studied for their potential biological activities, including anticancer properties. The synthesis and evaluation of novel quinoline-3-carbaldehyde hydrazones bearing 1,2,4-triazole or benzotriazole moieties have shown pronounced cancer cell growth inhibitory effects, suggesting the potential for developing new anticancer agents from similar heterocyclic compounds (Korcz et al., 2018).

Synthesis of Heterocyclic Structures

The exploration of synthetic pathways to create heterocyclic structures is a significant area of research. For instance, the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings from benzene ring-substituted compounds highlights the versatility of such heterocyclic frameworks in synthesizing complex molecules with potential pharmaceutical applications (Aleqsanyan & Hambardzumyan, 2021).

Potential Antiviral Activities

The design and synthesis of novel quinazolin-4(3H)-ones and their evaluation against various viruses indicate the potential for heterocyclic compounds in antiviral drug development. Some synthesized compounds have shown activity against influenza and severe acute respiratory syndrome coronavirus, suggesting similar compounds could be explored for antiviral properties (Selvam et al., 2007).

properties

IUPAC Name

4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5S/c1-4-5-19-43-25-14-12-24(13-15-25)32(40)34-21-30-35-36-33(38(30)28-20-26(41-2)16-17-29(28)42-3)44-22-31(39)37-18-8-10-23-9-6-7-11-27(23)37/h6-7,9,11-17,20H,4-5,8,10,18-19,21-22H2,1-3H3,(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDSQSMRFMPWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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